N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide - 1021025-64-8

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide

Catalog Number: EVT-3089610
CAS Number: 1021025-64-8
Molecular Formula: C27H31N7O
Molecular Weight: 469.593
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ibrutinib (PCI-32765)

Compound Description: Ibrutinib (9) is a clinically approved kinase inhibitor, demonstrating selective and moderate inhibitory activity against FLT3-ITD positive AML cells. []

Relevance: Although not structurally identical to N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide, Ibrutinib serves as a structural starting point for developing new type II FLT3 kinase inhibitors. Researchers utilized structure-guided drug design, leveraging information from Ibrutinib's activity, to develop novel compounds with improved potency against FLT3-ITD mutations. [] This suggests a degree of structural similarity and shared target space between Ibrutinib and the target compound.

CHMFL-FLT3-213 (Compound 14)

Compound Description: CHMFL-FLT3-213 is a potent type II FLT3 kinase inhibitor discovered through structure-guided drug design. It exhibits significant inhibitory effects against FLT3-ITD mutants and related oncogenic mutations. []

Relevance: CHMFL-FLT3-213 represents a class of compounds designed to improve upon the activity of Ibrutinib. This suggests that CHMFL-FLT3-213, like Ibrutinib, may share structural motifs or target similar binding pockets as N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide. The development of CHMFL-FLT3-213 highlights the exploration of chemical space around known inhibitors, seeking enhanced activity against specific kinase targets. []

N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines

Compound Description: This group encompasses ten new N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines synthesized and structurally characterized. These compounds are categorized based on their crystallization patterns: either as stoichiometric hydrates or solvent-free forms. The study delves into the hydrogen bonding patterns of these molecules, revealing two-dimensional sheets or three-dimensional frameworks depending on the specific substituent at the N(4) position. []

Relevance: The core structure of these compounds, 1H-pyrazolo[3,4-d]pyrimidine, is directly present in N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide. This highlights a close structural relationship and suggests potential shared chemical properties and reactivity patterns. Understanding the hydrogen bonding behavior observed in these related compounds could provide insights into the potential intermolecular interactions of the target compound. []

Ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate

Compound Description: This compound, investigated using single-crystal X-ray diffraction analysis, Hirshfeld surface analysis, and DFT calculations, showcases a sandwich-type structure in its crystalline form, stabilized by C—H...O and C—H...N hydrogen bonds and π-stacking interactions. []

Relevance: The presence of the 1H-pyrazolo[3,4-d]pyrimidine moiety in this compound establishes a clear structural link with N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide. The insights gained from studying its crystal packing and intermolecular interactions could be valuable in understanding the potential solid-state behavior of the target compound. []

Compound Description: This compound belongs to the fused pyrimidine family, recognized for its potent tyrosine kinase and thymidylate synthase inhibitory properties. []

1-(1, 3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidines

Compound Description: This group encompasses a series of derivatives synthesized from 1,3-benzothiazole, 2-thiol, hydrazine hydrate, 2-hydrazinyl-1,3-benzothiazole, and various aldehydes. These compounds exhibit promising anticancer activity, particularly against MCF-7, Hep G2, and Hela cell lines. []

Relevance: These compounds share the core 1H-pyrazolo[3,4-d]pyrimidine structure with N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide, emphasizing the relevance of this scaffold in medicinal chemistry. The demonstrated anticancer activity of these derivatives underscores the potential of the pyrazolo[3,4-d]pyrimidine core as a building block for developing novel therapeutic agents. []

AMG 487

Compound Description: AMG 487 is a potent and selective, orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It displays dose- and time-dependent pharmacokinetics in humans after multiple oral doses due to the inhibition of CYP3A by its metabolite M2. []

Relevance: While not sharing a direct structural similarity with N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide, AMG 487 offers insights into the complexities of drug metabolism and pharmacokinetic properties. This is particularly relevant considering the potential for metabolic instability in drug candidates. [, ] The knowledge gained from studying AMG 487's metabolic profile can inform the design of future compounds, potentially leading to improved pharmacokinetic profiles.

Properties

CAS Number

1021025-64-8

Product Name

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide

IUPAC Name

N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylpropanamide

Molecular Formula

C27H31N7O

Molecular Weight

469.593

InChI

InChI=1S/C27H31N7O/c35-25(12-11-22-7-3-1-4-8-22)28-13-14-34-27-24(19-31-34)26(29-21-30-27)33-17-15-32(16-18-33)20-23-9-5-2-6-10-23/h1-10,19,21H,11-18,20H2,(H,28,35)

InChI Key

FCCQVJCSKIBJCW-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)CCC5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.